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molecular formula C9H5F3 B1334827 1-Ethynyl-4-(trifluoromethyl)benzene CAS No. 705-31-7

1-Ethynyl-4-(trifluoromethyl)benzene

Cat. No. B1334827
M. Wt: 170.13 g/mol
InChI Key: XTKBMZQCDBHHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05073564

Procedure details

This compound was prepared in a manner analogous to that of Example 1, Step C, using 19.0 grams (0.0784 mole) of 1-(4-trifluoromethylphenyl)-2-trimethylsilylethyne and 24.7 grams (0.0784 mole) of tetrabutylammonium fluoride trihydrate in 200 ml of diethyl ether. The reaction mixture was filtered through silica gel, and the silica gel was washed with diethylether. The wash and filtrate were combined and concentrated under reduced pressure yielding, 22.9 grams of ether concentrate which was predominantly 4-trifluoromethylphenylethyne.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][Si](C)(C)C)=[CH:5][CH:4]=1.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C(OCC)C>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[CH:5][C:6]([C:9]#[CH:10])=[CH:7][CH:8]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C#C[Si](C)(C)C)(F)F
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Example 1, Step C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through silica gel
WASH
Type
WASH
Details
the silica gel was washed with diethylether
WASH
Type
WASH
Details
The wash
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding
CONCENTRATION
Type
CONCENTRATION
Details
22.9 grams of ether concentrate which

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C=C1)C#C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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